molecular formula C10H16N2O B8623435 (6-Ethoxy-pyridin-3-yl)-isopropyl-amine

(6-Ethoxy-pyridin-3-yl)-isopropyl-amine

Cat. No.: B8623435
M. Wt: 180.25 g/mol
InChI Key: SVTHLDWFAKOYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethoxy-pyridin-3-yl)-isopropyl-amine is a heterocyclic amine featuring a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at position 6 and an isopropylamine (-NH-CH(CH₃)₂) group at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of FLAP (5-lipoxygenase-activating protein) inhibitors, as evidenced by its incorporation into larger bioactive molecules . The ethoxy group contributes electron-donating effects, modulating the pyridine ring’s electronic properties, while the isopropylamine moiety enhances lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-ethoxy-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-4-13-10-6-5-9(7-11-10)12-8(2)3/h5-8,12H,4H2,1-3H3

InChI Key

SVTHLDWFAKOYNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycle Position 6 Substituent Position 3 Substituent Molecular Weight (g/mol)
(6-Ethoxy-pyridin-3-yl)-isopropyl-amine Pyridine Ethoxy (-OCH₂CH₃) Isopropylamine ~196.25*
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine Pyridine Bromo (-Br) Isopropylaminomethyl (-CH₂-NH-CH(CH₃)₂) 229.12
6-Bromo-N-isopropylpyridazin-3-amine Pyridazine Bromo (-Br) Isopropylamine 216.08
(4-Chloro-pyrimidin-2-yl)-isopropyl-amine Pyrimidine Chloro (-Cl)† Isopropylamine 171.63

*Calculated based on molecular formula (C₁₀H₁₆N₂O).
†Chloro substituent at position 4 in pyrimidine.

Key Observations:

  • Substituent Effects : Ethoxy’s electron-donating nature contrasts with bromo and chloro’s electron-withdrawing effects. This alters reactivity in electrophilic substitutions; ethoxy directs incoming electrophiles to meta/para positions, while halogens favor ortho/para .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound ~293* ~1.2* Moderate organic solubility
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine 293 1.317 Low aqueous solubility
6-Bromo-N-isopropylpyridazin-3-amine N/A N/A High polarity due to pyridazine core
(4-Chloro-pyrimidin-2-yl)-isopropyl-amine N/A N/A Moderate solubility in polar aprotic solvents

*Estimated based on analog data.

Key Observations:

  • Boiling Points : Ethoxy and bromo analogs share similar boiling points (~293°C), suggesting comparable volatility despite differing substituents .
  • Solubility : Ethoxy’s polarity enhances solubility in alcohols and ethers compared to bromo derivatives, which are more lipophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.